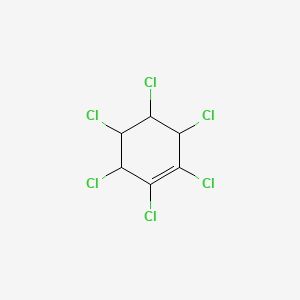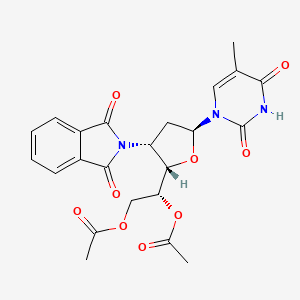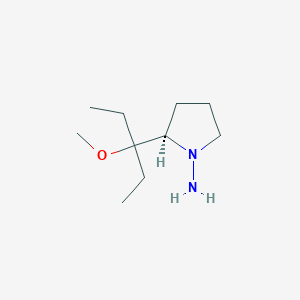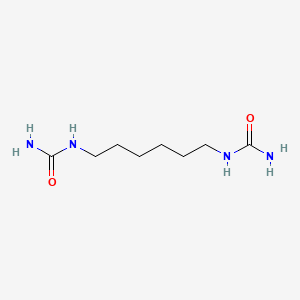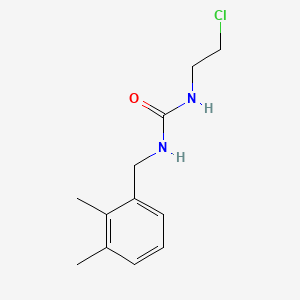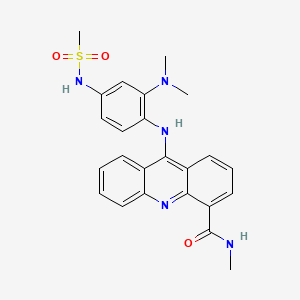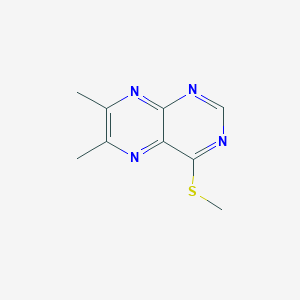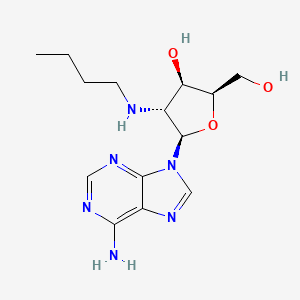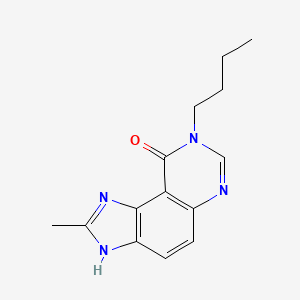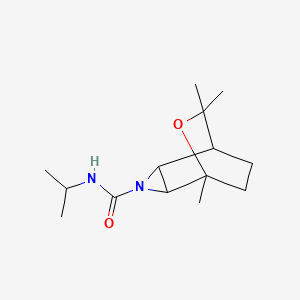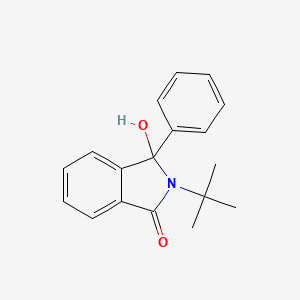
5-Hydroxy-2-methylpyridine-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 382792: is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 382792 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as condensation, cyclization, or addition reactions.
Final Synthesis: The intermediate compounds are then subjected to further reactions, such as oxidation, reduction, or substitution, to form the final product, NSC 382792.
Industrial Production Methods: Industrial production of NSC 382792 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Involves the synthesis of the compound in large batches, with careful control of reaction parameters such as temperature, pressure, and concentration.
Continuous Processing: Utilizes continuous flow reactors to produce the compound in a steady stream, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: NSC 382792 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: NSC 382792 is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, NSC 382792 is used to study cellular processes and biochemical pathways. It may serve as a tool for investigating enzyme activity, protein interactions, and cellular signaling.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It may be explored for its activity against specific diseases or conditions, such as cancer or infectious diseases.
Industry: In industrial applications, NSC 382792 may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties can enhance the efficiency and selectivity of industrial processes.
Mechanism of Action
The mechanism of action of NSC 382792 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: NSC 382792 may inhibit the activity of specific enzymes, thereby affecting biochemical pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that lead to various cellular responses.
DNA Interaction: NSC 382792 may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
NSC 3852: Another compound with similar properties and applications in medicinal chemistry.
NSC 125973: Known for its use in cancer research and therapeutic development.
NSC 123456:
Uniqueness: NSC 382792 stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets highlights its versatility and potential in scientific research.
Properties
CAS No. |
89942-78-9 |
|---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-3-5(7(11)12)6(8(13)14)4(10)2-9-3/h2,10H,1H3,(H,11,12)(H,13,14) |
InChI Key |
DOQJPOZAYXTGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


